1,2,4-Oxadiazol-5-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-oxadiazol-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-1-3-4-2-5-7-3/h2,6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQWDIZCAIOBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4 Oxadiazol 5 Ylmethanol and Its Derivatives
Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring has been a subject of extensive research since its first synthesis by Tiemann and Krüger in 1884. chim.it Historically, these methods often involved harsh conditions and resulted in low yields. Modern approaches have refined these techniques, offering greater efficiency, milder conditions, and broader substrate applicability. The two most dominant strategies for forming the 1,2,4-oxadiazole core are the cyclocondensation of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. nih.govchim.itbeilstein-journals.org
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The most widely applied method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated derivative. chim.itbeilstein-journals.org This pathway can be classified as a [4+1] approach, where four atoms of the final ring originate from the amidoxime and one from the carboxylic acid component. chim.it The general two-step procedure involves the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. mdpi.com This intermediate subsequently undergoes intramolecular cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.govresearchgate.net In many protocols, the O-acylamidoxime intermediate is isolated before the final cyclization step, though one-pot procedures have also been developed. chim.itmdpi.comacs.org
A range of carboxylic acid derivatives can be employed in the initial acylation step, including acyl chlorides, esters, and anhydrides. mdpi.comresearchgate.net The choice of reagent and reaction conditions can be tailored to the specific substrates and desired outcome.
The efficiency of the cyclocondensation route is highly dependent on the optimization of reaction parameters such as the choice of base, solvent, coupling agents, and temperature. Researchers have explored various conditions to improve yields, reduce reaction times, and simplify workup procedures.
Key optimization strategies include:
Base and Solvent Systems: The combination of a base and solvent plays a crucial role in promoting both the O-acylation and the subsequent cyclodehydration. The superbase system of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO) has been shown to be effective for the one-pot condensation of amidoximes with esters and anhydrides. mdpi.com In this system, NaOH was identified as the most suitable base. mdpi.com For the cyclization of isolated O-acylamidoximes, tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) is a common choice, acting as a strong base in the dry solvent. mdpi.comnih.gov
Coupling Agents: For reactions starting from carboxylic acids, coupling agents are necessary to facilitate the initial acylation. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been used effectively, allowing for a one-pot parallel synthesis approach. acs.orgnih.gov
One-Pot Procedures: To improve efficiency and atom economy, one-pot syntheses are highly desirable. acs.org These procedures combine the amidoxime generation, acylation, and cyclodehydration steps without isolating intermediates. acs.org Microwave irradiation has also been employed to accelerate the reaction, facilitating rapid cyclization and high yields in solvent-free conditions.
The following table summarizes various optimized conditions for the synthesis of 1,2,4-oxadiazoles via amidoxime cyclocondensation.
| Starting Materials | Reagents & Catalyst | Solvent | Temperature | Key Advantages |
| Amidoxime, Carboxylic Acid | EDC, HOAt, Triethylamine (TEA) | DMF, CHCl₃ | Room Temp → 100°C | Enables one-pot parallel synthesis. acs.org |
| Amidoxime, Ester | Sodium Hydroxide (NaOH) | DMSO | Room Temp | Good for one-pot synthesis; avoids special additives. mdpi.com |
| Amidoxime, Acyl Chloride | Sodium Hydroxide (NaOH) | DCM, DMSO | N/A | Two-step process with improved yield over direct one-pot method. mdpi.com |
| O-Acylamidoxime | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | Effective for cyclization of isolated intermediates; high yields. mdpi.comnih.gov |
| Amidoxime, Anhydride | None (Catalyst-free) | Water | N/A | Simple, efficient, and environmentally friendly process. researchgate.net |
The mechanism for the formation of the 1,2,4-oxadiazole ring from an amidoxime proceeds through a critical O-acylamidoxime intermediate. chim.itmdpi.com The reaction begins with the nucleophilic attack of the amidoxime's hydroxylamine (B1172632) oxygen onto the electrophilic carbonyl carbon of the carboxylic acid derivative, forming the O-acylamidoxime. mdpi.com
The subsequent step is an intramolecular cyclodehydration. In a base-catalyzed process, such as with TBAF in THF, the base abstracts a proton, initiating the ring-closing step. mdpi.com This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the aromatic 1,2,4-oxadiazole ring. mdpi.com This intermediate (referred to as intermediate A in some studies) can be stable enough to be isolated if the reaction is quenched at low temperatures before the base-induced dehydration is complete. mdpi.com In reactions catalyzed by graphene oxide (GO), a proposed mechanism involves the formation of an amidoxime intermediate, which then undergoes a nucleophilic attack on an aldehyde, followed by an oxidative cyclization facilitated by GO to produce the final product. nih.gov
Optimization of Reaction Conditions
Hydrazide Cyclization Routes
While the 1,2,4-oxadiazole ring is primarily formed from amidoxime precursors, isomeric oxadiazoles, specifically 1,3,4-oxadiazoles , are commonly synthesized via hydrazide cyclization routes. researchgate.netbiointerfaceresearch.com These methods are important to note for distinction. The two main strategies for 1,3,4-oxadiazole (B1194373) synthesis are the dehydrative cyclization of 1,2-diacylhydrazines and the oxidative cyclization of acylhydrazones. researchgate.netbiointerfaceresearch.com
Dehydrative Cyclization: In this method, 1,2-diacylhydrazines (formed by reacting a hydrazide with an acylating agent) are cyclized using strong dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. researchgate.netbiointerfaceresearch.comjournalagent.com
Oxidative Cyclization: Acylhydrazones, which are prepared by condensing acid hydrazides with aldehydes, can be cyclized under oxidative conditions. biointerfaceresearch.comresearchgate.net A variety of oxidants are used, including iodine in the presence of mercuric oxide, N-bromosuccinimide, and potassium permanganate (B83412). researchgate.netbiointerfaceresearch.comjournalagent.com
A multi-step pathway that incorporates a hydrazide to ultimately form a 1,2,4-oxadiazole derivative involves reacting an aryl amidoxime with a reagent like methyl 2-chloro-2-oxoacetate. nih.gov The resulting 1,2,4-oxadiazole is then treated with hydrazine (B178648) hydrate (B1144303) to form an N-acylhydrazide, which can be further reacted to yield a more complex final structure. nih.gov
1,3-Dipolar Cycloaddition Reactions
A significant alternative to the amidoxime pathway is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itbeilstein-journals.orgmostwiedzy.pl This reaction is classified as a [3+2] cycloaddition, where the three atoms of the nitrile oxide dipole react with the two atoms of the nitrile dipolarophile to form the five-membered heterocyclic ring. chim.itsctunisie.org
A key challenge in this method can be the dimerization of the highly reactive nitrile oxide intermediate. mostwiedzy.pl However, various catalytic systems have been developed to promote the desired cycloaddition reaction under mild conditions. mostwiedzy.pl For instance, platinum(IV) complexes have been shown to effectively catalyze the reaction. mostwiedzy.pl Another approach uses a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (PTSA–ZnCl₂) as an efficient catalyst for the reaction between amidoximes (as nitrile oxide precursors) and organic nitriles. beilstein-journals.org
A novel method involves using iron(III) nitrate (B79036), which serves a dual role. organic-chemistry.org It first mediates the nitration of an alkyne to form an α-nitroketone, which then dehydrates in situ to provide the nitrile oxide. The iron(III) nitrate also activates the nitrile, facilitating the subsequent 1,3-dipolar cycloaddition to produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org
Advanced and Green Synthetic Strategies
Advanced and green approaches include:
Metal-Free Heterogeneous Catalysis: Graphene oxide (GO) has been utilized as a recyclable, metal-free catalyst for the synthesis of 1,2,4-oxadiazoles. nih.govrsc.org It demonstrates dual catalytic activity, acting as both an acid catalyst and an oxidant in a one-pot reaction involving amidoximes and aldehydes. nih.govrsc.org
Green Oxidants and Solvents: Copper-catalyzed three-component cascade reactions have been developed using molecular oxygen as the ultimate green oxidant. bohrium.com The use of water as a reaction solvent, completely avoiding catalysts and hazardous organic solvents, has been demonstrated for the reaction of amidoximes with anhydrides. researchgate.net
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, often under solvent-free conditions. Photochemical methods, using visible light and a photoredox catalyst, offer another energy-efficient and green route to the 1,2,4-oxadiazole core. mostwiedzy.pl
Flow Chemistry and Solid-Phase Synthesis: The use of resin-bound amidoximes allows for solid-phase synthesis, which simplifies purification by allowing reagents and byproducts to be washed away, followed by cleavage of the final product from the resin. smolecule.com
The following table highlights several advanced and green synthetic strategies.
| Green Strategy | Methodology | Key Advantages |
| Metal-Free Catalysis | Graphene Oxide (GO) catalyzed oxidative cyclization of amidoximes and aldehydes. nih.govrsc.org | Recyclable, metal-free, dual catalytic activity, environmentally benign. nih.govrsc.org |
| Green Oxidant | Copper-catalyzed three-component cascade reaction using O₂. bohrium.com | Uses a green oxidant, broad substrate scope, good yields. bohrium.com |
| Green Solvent | Catalyst-free reaction of amidoximes and anhydrides in water. researchgate.net | Avoids hazardous organic solvents and catalysts, simple procedure. researchgate.net |
| Photochemical Synthesis | Visible-light photoredox catalysis for [3+2] cycloaddition. mostwiedzy.pl | Uses light as an energy source, environmentally friendly conditions. mostwiedzy.pl |
| Microwave-Assisted Synthesis | One-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation. organic-chemistry.org | Rapid reaction times, high yields, solvent-free conditions. organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov The application of microwave energy can accelerate the cyclodehydration of O-acylamidoximes, a key step in 1,2,4-oxadiazole formation. clockss.org One-pot microwave-assisted syntheses of substituted 1,2,4-oxadiazoles have been successfully performed both in the presence of a solvent and under solvent-free conditions, highlighting the efficiency of this method. nih.govclockss.org This technique offers precise temperature and pressure control, allowing for rapid and efficient chemical transformations. jyoungpharm.org The use of microwave assistance has been shown to be advantageous over conventional heating methods, providing a fast and efficient route to various 1,2,4-oxadiazole derivatives. nih.govrsc.org
One-Pot Synthetic Procedures
One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. Several one-pot methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles have been developed. One such method involves the reaction of amidoximes with carboxylic acid methyl or ethyl esters in a superbasic medium of NaOH/DMSO at room temperature. nih.gov This approach, while effective, can require long reaction times. nih.gov Another efficient one-pot procedure utilizes the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes, leading to good to excellent yields. nih.gov Furthermore, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and carboxylic acids has been optimized for parallel chemistry, demonstrating its applicability in library synthesis. acs.org
Palladium-Mediated Carbonylative Cyclization
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. A notable method for constructing the 1,2,4-oxadiazole ring is the palladium-catalyzed carbonylative cyclization of amidoximes. tandfonline.comtandfonline.com In this process, diaryliodonium salts react with amidoximes under a carbon monoxide atmosphere in the presence of a palladium catalyst. tandfonline.comtandfonline.com This reaction proceeds through the formation of an O-acylation product, which then undergoes intramolecular cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. tandfonline.comtandfonline.com Dioxane has been identified as a suitable solvent for this transformation, which typically occurs at elevated temperatures. tandfonline.comtandfonline.com This method provides a convenient one-pot procedure for accessing a range of 1,2,4-oxadiazole derivatives under mild conditions. tandfonline.comtandfonline.com
Oxidative Cyclization Methods
Oxidative cyclization represents another important strategy for the synthesis of 1,2,4-oxadiazoles. These methods often involve the formation of a key N-O or C-O bond through an oxidative process. For instance, iodobenzene (B50100) diacetate (IBD) can mediate the oxidative cyclization of substrates to form 3-amino-5-substituted-1,2,4-oxadiazoles in high yields at ambient temperature. acs.org Similarly, PhI(OAc)₂ (PIDA) has been used as an oxidant for the intramolecular cyclization of aromatic N-acylguanidines to produce 3-amino-1,2,4-oxadiazoles. mdpi.comrsc.org Other oxidizing agents like N-bromosuccinimide (NBS) and iodine have also been employed for the oxidative cyclization of N-benzyl amidoximes and N-acyl amidines. mdpi.com Additionally, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to mediate the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. researchgate.net
Specific Synthetic Pathways for 1,2,4-Oxadiazol-5-ylmethanol Core Structure
The synthesis of the specific target molecule, this compound, requires strategies that not only form the heterocyclic ring but also introduce or preserve the hydroxymethyl group at the C5 position.
Reduction of Aldehyde or Ester Precursors to the Hydroxymethyl Group
A common and direct route to this compound involves the reduction of a corresponding aldehyde or ester precursor. The synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates can be achieved by reacting amidoximes with diethyl oxalate. google.com These ester derivatives serve as valuable intermediates. The ester group can then be reduced to the primary alcohol, yielding the desired this compound. This reduction is a standard transformation in organic synthesis, often accomplished using reducing agents such as lithium aluminum hydride or sodium borohydride.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives is of significant interest, particularly for applications in medicinal chemistry. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the final product. One approach involves starting with chiral building blocks, such as optically active monoterpenes. nih.govnih.gov For example, α,β-unsaturated carboxylic acids derived from monoterpenes can be converted into 1,2,4-oxadiazoles. nih.govnih.gov Subsequent stereoselective dihydroxylation of an appropriate precursor can introduce the desired chirality at the carbon bearing the hydroxyl group. nih.govnih.gov The development of predictive models and a deeper understanding of reaction mechanisms are crucial for advancing stereoselective synthesis. rsc.org
Purification and Isolation Techniques in this compound Synthesis
The successful synthesis of this compound and its derivatives relies heavily on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of method is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and crystallinity. The most prevalent techniques reported in the literature for the purification of 1,2,4-oxadiazole derivatives are column chromatography, recrystallization, and liquid-liquid extraction.
Column Chromatography
Column chromatography, including flash chromatography, is the most widely employed method for the purification of 1,2,4-oxadiazole derivatives due to its high resolving power for a wide range of compounds. rsc.orgmdpi.comnih.gov The stationary phase is typically silica (B1680970) gel, and the mobile phase (eluent) is a carefully selected solvent system, usually a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rsc.orgfrontiersin.org The ratio of these solvents is optimized to achieve effective separation. For instance, crude products are often purified by column chromatography on silica gel to afford the desired compounds. rsc.org
Specific examples from research findings illustrate the variety of solvent systems used:
Derivatives such as 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles have been purified using a hexane:ethyl acetate (9:1) mixture. frontiersin.org
For the purification of 5-aroyl-1,2,4-oxadiazoles, eluent systems of petroleum ether/ethyl acetate with ratios of 19:1 and 9:1 have been utilized. rsc.org
In the synthesis of N-cyclohexyl-3-(phenyl)-1,2,4-oxadiazol-5-amine, the crude material was purified by column chromatography on silica gel with a hexane:EtOAc (8:2) eluent. mdpi.com
Flash chromatography with a hexane/ethyl acetate (1:1) system has been used to purify intermediates like 4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)benzonitrile in the synthesis of more complex oxadiazole derivatives. nih.gov
The following table summarizes various column chromatography conditions used for the purification of different 1,2,4-oxadiazole derivatives.
| Compound Type | Eluent System | Eluent Ratio (v/v) | Reference |
|---|---|---|---|
| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | Hexane : Ethyl Acetate | 9:1 | frontiersin.org |
| (3-Phenyl-1,2,4-oxadiazol-5-yl)(m-tolyl)methanone | Petroleum Ether : Ethyl Acetate | 19:1 | rsc.org |
| (3-Phenyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanone | Petroleum Ether : Ethyl Acetate | 8:2 | rsc.org |
| N-Cyclohexyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2,4-oxadiazol-5-amine | Hexane : Dichloromethane | 2:8 | mdpi.com |
| 3-Benzoyl-5-methyl-1,2,4-oxadiazole | Hexane : Ethyl Acetate | 4:1 | google.com |
| Amidoxime intermediate for 1,2,4-oxadiazole synthesis | Ethyl Acetate : Hexane | 9:1 | nih.gov |
| 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | Ethyl Acetate in Petroleum Ether | 14.3% with 1% TEA | mdpi.com |
Recrystallization
For compounds that are obtained as solids, recrystallization is a powerful purification technique to obtain high-purity crystalline material. This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The final target compounds of 1,2,4-oxadiazole/quinazoline-4-one hybrids, for example, were purified via ethanol (B145695) recrystallization. frontiersin.org The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Extraction and Other Techniques
Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired product from the reaction mixture. After the reaction is complete, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. nih.gov The organic layers are then combined, dried over an anhydrous salt such as Na₂SO₄, and concentrated under vacuum. nih.gov
In some cases, simple filtration is sufficient to isolate the product. For instance, after synthesis, a crude solid product can be suspended in a solvent like ethyl acetate, and any insoluble material is removed by filtration. mdpi.com The filtrate containing the desired compound is then collected and concentrated under reduced pressure. mdpi.commdpi.com For challenging separations, such as those involving diastereomers which have very similar physical and chemical properties, high-performance liquid chromatography (HPLC) may be employed, although it can be a slower method. researchgate.net
Chemical Reactivity and Transformative Reactions of 1,2,4 Oxadiazol 5 Ylmethanol
Reactions Involving the Hydroxyl Group
The hydroxyl group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol functionality of the hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to an aldehyde. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will further oxidize the intermediate aldehyde to the corresponding carboxylic acid. chemguide.co.ukvulcanchem.com
For instance, the oxidation of [2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol (B1611897) can produce the corresponding aldehyde or carboxylic acid. The choice of oxidant is crucial; for example, sodium hypochlorite (B82951) can be used to convert various aryl aldehydes and alcohols to carboxylic acids. researchgate.net
Table 1: Oxidation Reactions of 1,2,4-Oxadiazol-5-ylmethanol Derivatives To view the data, click on the table rows.
Oxidation of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
| Starting Material | Reagent | Product | Reference |
| [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | Mild Oxidant (e.g., PCC) | [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl] carbaldehyde | |
| [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | Strong Oxidant (e.g., KMnO4) | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid |
Esterification and Etherification Reactions for Derivatization
The hydroxyl group readily undergoes esterification and etherification, providing a straightforward method for creating derivatives with modified properties. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. researchgate.net Etherification can be carried out via reactions like the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide that then displaces a halide from an alkyl halide. youtube.com These derivatization strategies are valuable for modifying the compound's polarity and bioavailability.
Nucleophilic Substitution at the Hydroxymethyl Position
The hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. evitachem.com For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom. vulcanchem.com The resulting halo derivative serves as a key intermediate for introducing a variety of nucleophiles at the C-5 position of the oxadiazole ring.
Reactions of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring itself exhibits characteristic reactivity, including reduction and susceptibility to electrophilic attack on attached aromatic systems.
Reduction of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond, making it susceptible to reductive cleavage. chim.itresearchgate.net This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst). researchgate.net A system of ammonium (B1175870) formate (B1220265) with palladium on carbon (NH4CO2H-Pd/C) has been demonstrated as an effective reagent for the O-N bond reduction, leading to the formation of amidine derivatives. mdpi.com This reductive lability is a key feature of the 1,2,4-oxadiazole ring's chemistry. researchgate.net
Table 2: Reduction of 1,2,4-Oxadiazole Derivatives To view the data, click on the table rows.
Reductive Cleavage of the 1,2,4-Oxadiazole Ring
| Starting Material | Reagent | Product Type | Reference |
| Substituted 1,2,4-oxadiazole | H2, Pd/C | Amidine derivative | researchgate.net |
| Substituted 1,2,4-oxadiazole | NH4CO2H, Pd/C | Amidine derivative | mdpi.com |
Electrophilic Substitution on Substituted Aromatic Rings
While the 1,2,4-oxadiazole ring itself is generally resistant to electrophilic substitution due to its electron-poor nature, aromatic rings attached to the oxadiazole core can undergo such reactions. nih.gov The reactivity of the attached aromatic ring is influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole ring. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, with the position of substitution on the aromatic ring being directed by the existing substituents. For example, hydroarylation of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles with arenes in the presence of a strong acid like triflic acid has been reported. grafiati.com
Ring-Opening and Rearrangement Reactions
The inherent structural features of the 1,2,4-oxadiazole nucleus, namely its low aromaticity and the weak O-N bond, predispose it to undergo a variety of rearrangement reactions, often leading to the formation of more stable heterocyclic systems. chim.itmdpi.com These transformations can be initiated by heat, light, or chemical reagents and are critically dependent on the substitution pattern of the oxadiazole ring.
Thermal Boulton-Katritzky Rearrangement
The Boulton-Katritzky rearrangement is a well-documented thermal transformation of 1,2,4-oxadiazoles, proceeding via an internal nucleophilic substitution. chim.itmdpi.com The canonical mechanism requires a three-atom side chain attached to the C(3) position of the oxadiazole ring, which contains a terminal nucleophilic atom (Z). This nucleophile attacks the electrophilic N(2) atom of the ring, facilitated by the easily cleaved O-N bond, where the oxygen acts as a leaving group. chim.itmdpi.com
This process results in the formation of a new, often more stable, heterocyclic system. The specific outcome of the rearrangement is determined by the sequence of atoms in the side chain. For instance, hydrazones of 3-acyl-1,2,4-oxadiazoles (possessing a C-N-N sequence) rearrange to form 1,2,3-triazoles. chim.itsemanticscholar.org Similarly, side chains with N-N-C or N-C-N sequences can yield 1,2,4-triazoles, while N-C-C or C-N-C sequences can lead to imidazoles. chim.it
For the specific compound (1,2,4-oxadiazol-5-yl)methanol , assuming an unsubstituted C(3) position (i.e., a hydrogen atom), the classical Boulton-Katritzky rearrangement is not expected to occur as it lacks the required side chain at the C(3) position to initiate the intramolecular cyclization. However, a derivative such as a (3-acyl-1,2,4-oxadiazol-5-yl)methanol could potentially undergo this rearrangement, driven by the reactivity of the C(3) substituent. Studies on 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have shown they are prone to rearrange into spiropyrazolinium salts, demonstrating a Boulton-Katritzky type reaction involving a saturated side chain at C(3). mdpi.comrsc.org
Table 1: Examples of Boulton-Katritzky Rearrangements in 1,2,4-Oxadiazole Derivatives This table illustrates the general principle of the Boulton-Katritzky rearrangement, as specific examples for (1,2,4-Oxadiazol-5-yl)methanol are not prominently reported.
| Starting 1,2,4-Oxadiazole Derivative | Side Chain at C(3) | Reaction Conditions | Rearranged Product | Citation |
| Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole | Hydrazone (C-N-N) | Thermal | 1,2,3-Triazole derivative | chim.it |
| N-1,2,4-oxadiazol-3-yl-hydrazone | Hydrazone (N-N-C) | Thermal | 1,2,4-Triazole derivative | chim.it |
| N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | Enaminone (N-C-C) | Basic | 2-Aminoimidazole derivative | chim.it |
| 5-Aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazole | Aminoethyl (C-C-N) | Acidic/Basic | Spiropyrazoline derivative | mdpi.com |
ANRORC-like Rearrangements
The ANRORC (Addition of a Nucleophile, Ring-Opening, and Ring-Closure) rearrangement is another significant transformation of the 1,2,4-oxadiazole ring. mdpi.commdpi.com This reaction pathway is typically initiated by the attack of a nucleophile on an electrophilic carbon of the heterocyclic ring. semanticscholar.org In the case of 1,2,4-oxadiazoles, the C(5) position is the most electrophilic site and is therefore the usual point of initial attack. chim.itpsu.edu The presence of strong electron-withdrawing groups at the C(5) position, such as perfluoroalkyl or polyfluoroaryl moieties, significantly activates the ring towards this type of reaction. chim.itmdpi.com
The mechanism involves the addition of a bidentate nucleophile (e.g., hydrazine (B178648), hydroxylamine) to the C(5) atom, leading to the opening of the oxadiazole ring. The resulting open-chain intermediate then undergoes an intramolecular cyclization by attacking an electrophilic center, which can be the original C(3) atom or a site within the C(3) substituent, to form a new ring system. chim.itmdpi.comresearchgate.net This process can lead to five-membered ([3+2] ANRORC) or six-membered ([4+2] ANRORC) heterocyclic products. chim.itmdpi.com
For (1,2,4-oxadiazol-5-yl)methanol , the hydroxymethyl group is not a strong electron-withdrawing group. Consequently, the C(5) position is not highly activated, and ANRORC-type rearrangements are less likely compared to derivatives bearing substituents like perfluoroalkyl groups. mdpi.comresearchgate.net However, a reaction could potentially be forced under specific conditions, for instance using a strong nucleophile like n-butyllithium, which has been shown to initiate ANRORC in 1,2,4-oxadiazoles lacking strong activating groups at C(5). Theoretical studies on 5-polyfluoroaryl-1,2,4-oxadiazoles have provided detailed mechanistic insights, suggesting the reaction proceeds via an initial attack on the aryl ring followed by cyclization onto the C(5) position. rsc.org
Photo-induced Rearrangements
The photochemical reactivity of 1,2,4-oxadiazoles provides another avenue for their transformation into different heterocyclic structures. psu.edu Upon UV irradiation, the 1,2,4-oxadiazole ring can be excited, leading to the cleavage of the weak O-N bond. chim.it This generates a reactive open-chain intermediate that can be described as having zwitterionic, bi-radical, or nitrene-like character. chim.itpsu.edu The ultimate fate of this intermediate and the final product distribution depend heavily on the substituents on the oxadiazole ring and the reaction conditions, such as the solvent and the presence of other reagents. chim.it
Several photo-rearrangement pathways have been identified for 1,2,4-oxadiazole derivatives:
Ring Contraction-Ring Expansion (RCE): Observed in the irradiation of 3-amino-1,2,4-oxadiazoles, leading to the formation of 1,3,4-oxadiazoles. chim.it
Internal-Cyclization Isomerization (ICI): A pathway that yields the regioisomeric 1,2,4-oxadiazole. chim.it
Reaction with Nucleophiles: Photolytic intermediates can be trapped by external nucleophiles. For example, irradiation of certain 3,5-disubstituted 1,2,4-oxadiazoles in the presence of amines can lead to the formation of 1,2,4-triazolin-5-ones. acs.org
The specific photochemical behavior of (1,2,4-oxadiazol-5-yl)methanol has not been extensively detailed in the reviewed literature. The outcome of such a reaction would be contingent on the stability of the potential photolytic intermediates and the reaction environment. General studies show that the presence of different substituents dramatically alters the products, with some derivatives yielding open-chain products from reactions with the solvent. rsc.org
Derivatization Strategies for Structural Modification
The functionalization of the (1,2,4-oxadiazol-5-yl)methanol scaffold is key to modulating its physicochemical and biological properties. Derivatization can be achieved by substitution on the oxadiazole ring itself or on pendant groups attached to the ring.
Substitution on the Oxadiazole Ring
Direct substitution on a pre-formed 1,2,4-oxadiazole ring, particularly at a carbon atom, can be challenging. The C(3) and C(5) positions of the 1,2,4-oxadiazole ring are generally inert to electrophilic substitution reactions like nitration or halogenation. thieme-connect.de Nucleophilic substitution is more common but typically requires a good leaving group to be present on the ring. chim.it
For (1,2,4-oxadiazol-5-yl)methanol , which has a hydrogen atom at the C(3) position, direct functionalization would necessitate a C-H activation strategy. While transition-metal-catalyzed C-H functionalization has been applied to the pendant aryl rings of 3-aryl-1,2,4-oxadiazoles, mdpi.com direct C(3)-H functionalization of the oxadiazole ring itself is less common.
A more prevalent and practical strategy for obtaining C(3)-substituted derivatives is not through substitution on the pre-formed ring, but by constructing the ring with the desired substituent already in place. The most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles involve the cyclization of amidoximes with carboxylic acids or their derivatives, or the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. psu.eduijper.org To synthesize a C(3)-substituted derivative of (1,2,4-oxadiazol-5-yl)methanol, one would typically start with a substituted amidoxime (B1450833) and react it with a synthon that provides the C(5)-CH₂OH moiety.
Substitution on Pendant Aromatic or Heterocyclic Rings
When an aromatic or heterocyclic ring is attached to the (1,2,4-oxadiazol-5-yl)methanol core, this pendant ring can be a site for further structural modification. This strategy is widely used to create libraries of compounds for structure-activity relationship (SAR) studies. The pendant ring is typically introduced at the C(3) position, yielding compounds of the general structure (3-aryl-1,2,4-oxadiazol-5-yl)methanol or (3-heterocyclyl-1,2,4-oxadiazol-5-yl)methanol.
The reactivity of the pendant ring towards substitution is governed by its own electronic properties and by the electronic influence of the 1,2,4-oxadiazole ring, which generally acts as an electron-withdrawing group. Standard aromatic substitution reactions can be employed to modify the pendant ring.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the pendant aryl ring, with the directing effects determined by the existing substituents and the deactivating nature of the oxadiazole ring.
Nucleophilic Aromatic Substitution (SNAr): If the pendant aryl or heterocyclic ring is activated by strong electron-withdrawing groups (e.g., nitro, fluoro), it can undergo nucleophilic substitution.
Transition-Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for functionalizing aryl halides or triflates on the pendant ring, allowing for the introduction of a wide variety of substituents. mdpi.com
For example, studies on 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, which bear a hydroxymethyl group on a pendant benzyl (B1604629) substituent, demonstrate the feasibility of modifying these complex structures to explore their biological activity. mdpi.com
Table 2: Functionalization of Pendant Rings in Oxadiazole Derivatives This table provides examples of how pendant rings on oxadiazole scaffolds can be modified, a strategy applicable to derivatives of (1,2,4-Oxadiazol-5-yl)methanol.
| Oxadiazole Scaffold | Pendant Ring | Functionalization Reaction | Resulting Structure | Citation |
| Phenyl oxadiazole | Phenyl | Rh(III)-Catalyzed C-H Activation/Annulation | Fused pyranoisoquinoline | mdpi.com |
| 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 4-Bromophenyl | Post-synthesis modification handle | Aryl bromide available for cross-coupling | acs.org |
| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Benzyl group on piperidine (B6355638) | Reduction of ester to alcohol | Introduction of a hydroxymethyl group | mdpi.com |
| 3-Aryl-1,2,4-oxadiazole | Aryl | Suzuki Cross-Coupling (hypothetical) | Biaryl derivative | N/A |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy is used to identify the types of protons and their connectivity within a molecule. For 1,2,4-Oxadiazol-5-ylmethanol, one would expect to see signals corresponding to the proton on the oxadiazole ring (C-H), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH).
The chemical shift of the methylene (-CH₂) protons is typically observed around δ 4.5–5.0 ppm. researchgate.net The hydroxyl (-OH) proton often appears as a broad singlet, with its chemical shift being variable depending on concentration and solvent. In the analogue [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, the methylene protons appear as a singlet at δ 4.96 ppm, and the hydroxyl proton is noted as a weak signal at δ 2.86 ppm in CDCl₃. researchgate.net For [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol (B1611897), the methylene protons are observed at δ 4.75 ppm as a singlet.
Table 1: Representative ¹H NMR Data for Substituted this compound Analogues
| Compound | Solvent | Chemical Shift (δ) and Description |
|---|---|---|
| [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol researchgate.net | CDCl₃ | 4.96 (s, 2H, CH₂), 2.86 (w, 1H, OH), 7.45-7.47 (s, 2H, Ar-H), 7.80-8.02 (s, 2H, Ar-H) |
Note: 's' denotes a singlet, 'd' a doublet, and 'w' a weak signal. Ar-H refers to aromatic protons.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, signals are expected for the two distinct carbons of the oxadiazole ring and the carbon of the hydroxymethyl group. The C5 carbon, to which the hydroxymethyl group is attached, and the C3 carbon of the oxadiazole ring are highly deshielded and typically appear at δ > 160 ppm. rsc.org
In the related compound, phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanone, the two oxadiazole carbons (C3 and C5) are observed at δ 169.0 and 170.1 ppm, respectively. rsc.org The hydroxymethyl carbon (-CH₂OH) is expected to appear in the range of δ 50-65 ppm.
Table 2: Representative ¹³C NMR Data for a Substituted 1,2,4-Oxadiazole (B8745197) Analogue
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|
Note: This table shows data for a related ketone derivative, illustrating the typical chemical shifts for the oxadiazole ring carbons.
While specific data for advanced NMR techniques like COSY, HSQC, and HMBC on this compound are not available in the searched literature, these methods are invaluable for complex structures. They would be used to confirm the connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), solidifying the structural assignment by showing, for example, the correlation between the methylene protons and the C5 carbon of the oxadiazole ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, key characteristic absorptions would include:
A broad O-H stretching band for the hydroxyl group, typically in the region of 3200–3600 cm⁻¹. vulcanchem.com
C-H stretching vibrations just below 3000 cm⁻¹.
A C=N stretching vibration for the oxadiazole ring, expected around 1600–1650 cm⁻¹. vulcanchem.com
C-O stretching for the alcohol, typically found in the 1050-1250 cm⁻¹ region. vulcanchem.com
Published data for analogues confirms these expectations. For instance, [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol shows characteristic peaks at 3250 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), and 1050 cm⁻¹ (C-O-C).
Table 3: Representative IR Absorption Data for Substituted this compound Analogues
| Compound | Key IR Absorptions (cm⁻¹) | Bond |
|---|---|---|
| [2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | 3250 (broad) | O-H stretch |
| 1650 | C=N stretch | |
| 1050 | C-O stretch | |
| [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol vulcanchem.com | ~3200 | O-H stretch |
| ~1600 | C=N stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₃H₄N₂O₂), the expected molecular weight is approximately 100.03 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula. rsc.org
The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 101. researchgate.net Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the oxadiazole ring, providing further structural confirmation. For example, in related compounds, the molecular ion is confirmed via exact mass matching.
Table 4: Predicted Mass Spectrometry Data for 1,2,4-Oxadiazol-3-ylmethanol
| Ion Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 101.03455 |
| [M+Na]⁺ | 123.01649 |
Note: Data is for the isomer 1,2,4-oxadiazol-3-ylmethanol, as specific experimental data for the 5-ylmethanol isomer was not found. The values illustrate the expected m/z ratios. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystal. researchgate.net While a crystal structure for the parent this compound is not reported in the searched literature, studies on derivatives such as [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol reveal key structural features. researchgate.net
In the crystal structure of this analogue, the oxadiazole ring is essentially planar. A significant feature is the formation of dimers through hydrogen-bonding interactions between the hydroxyl group of one molecule and a nitrogen atom of the oxadiazole ring of a neighboring molecule. researchgate.net This type of intermolecular hydrogen bonding is a common and defining feature in the solid-state structures of such compounds, influencing their packing and physical properties.
Hyphenated Techniques in Characterization
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous structural elucidation and purity assessment of synthesized heterocyclic compounds like 1,2,4-oxadiazole derivatives. numberanalytics.comnih.gov These methods provide comprehensive information by correlating chromatographic retention data with mass spectrometric fragmentation patterns and other spectroscopic data. numberanalytics.com For the analysis of this compound and its analogues, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalently employed techniques. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the analysis of 1,2,4-oxadiazole derivatives, as it can handle a wide range of polarities and molecular weights. acs.orgijpsjournal.com It is routinely used to monitor reaction progress, confirm the molecular weight of target compounds, and assess the purity of final products. researchgate.netacs.org
Research on novel 1,2,4-oxadiazole derivatives frequently reports the use of reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer. mdpi.comacs.org The structural confirmation is typically achieved by identifying the protonated molecular ion peak, [M+H]⁺, in the mass spectrum. mdpi.comnih.gov For instance, in the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles, LC-MS analysis confirmed the formation of the desired products by detecting their respective molecular ion peaks. nih.gov
The experimental setup often involves an Agilent 1200 Series HPLC or similar system. acs.org A variety of columns are utilized, such as the Phenomenex Luna C8(2) or Synergi Fusion-RP 80, with mobile phases commonly consisting of acetonitrile (B52724) or methanol (B129727) gradients with water, often containing additives like formic acid to improve ionization. mdpi.comacs.org
The utility of LC-MS extends to metabolic studies. The metabolic stability of potential drug candidates based on the 1,2,4-oxadiazole scaffold has been evaluated by incubating the compounds with liver microsomes and analyzing the remaining parent compound over time using LC-MS/MS. ipbcams.ac.cn
Interactive Table of LC-MS Data for 1,2,4-Oxadiazole Derivatives
| Compound Name | Molecular Formula | Observed Ion [M+H]⁺ (m/z) | Reference |
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | C₁₉H₂₁N₃O | 308.4 | mdpi.com |
| 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole | C₂₀H₂₃N₃O | 322.2 | mdpi.com |
| 5-(1-Hexylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | C₂₃H₃₁N₃O | 364.2 | mdpi.com |
| 5-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | C₂₂H₂₂ClN₃O | 354.0 | nih.gov |
| 5-(1-(4-Chlorobenzyl)piperidin-4-yl)-3-phenyl-1,2,4-oxadiazole | C₂₂H₂₂ClN₃O | 353.8 | nih.gov |
| 5-(1-(2-Chlorobenzyl)piperidin-4-yl)-3-phenyl-1,2,4-oxadiazole | C₂₂H₂₂ClN₃O | 354.0 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another vital hyphenated technique used for the characterization of volatile and semi-volatile 1,2,4-oxadiazole derivatives. researchgate.netbeilstein-journals.org This method provides detailed structural information based on the fragmentation patterns of the molecule upon electron impact ionization. nih.gov The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for identification. nih.gov
GC-MS has been successfully used to identify 1,2,4-oxadiazole-containing compounds in complex mixtures. For example, the GC-MS profiling of a fractionated plant extract led to the identification of 1,2,4-Oxadiazole, 3-(1,3-benzodioxol-5-yl)-5-[2-(4-methoxyphenyl)ethyl]. researchgate.net In synthetic chemistry, GC-MS is used to analyze reaction products, with studies reporting the characteristic molecular ion [M⁺] and subsequent fragment ions. beilstein-journals.org For the parent compound, this compound, the presence of a polar hydroxyl group may necessitate a derivatization step, such as silylation, to increase its volatility for GC-MS analysis. nih.gov
The fragmentation of the 1,2,4-oxadiazole ring itself is a key diagnostic feature in the mass spectrum, though the specific pattern can be influenced by the substituents at the C3 and C5 positions. libretexts.org Common fragmentation patterns for alcohols include the loss of a water molecule. libretexts.org For methanol specifically, common fragments in its mass spectrum appear at m/z values of 31 and 15. youtube.com
Interactive Table of GC-MS Data for 1,2,4-Oxadiazole Derivatives
| Compound Name | Molecular Formula | Observed Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) | Reference |
| 3-Phenyl-5-(phenylethynyl)-1,2,4-oxadiazole | C₁₆H₁₀N₂O | 246 | 129, 119, 91 | beilstein-journals.org |
Advanced Hyphenated Techniques
For particularly complex structural elucidation challenges, more advanced hyphenated techniques such as LC-NMR-MS are being developed. numberanalytics.com This technique combines the separation power of liquid chromatography with the detailed structural information from Nuclear Magnetic Resonance (NMR) and the sensitive detection of Mass Spectrometry, offering a comprehensive analysis in a single run. numberanalytics.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, yielding detailed information about its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For heterocyclic systems like 1,2,4-oxadiazoles, DFT calculations, often using functionals such as B3LYP with a 6-311++G(d,p) basis set, are standard for optimizing the molecular geometry and predicting electronic properties. researchgate.netajchem-a.comajchem-a.com These calculations determine the most stable conformation of the molecule by finding the minimum energy state.
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related oxadiazole structures, the C-O bond lengths within the ring are typically found to be around 1.36 Å. ajchem-a.com The electronic properties derived from DFT, such as total energy and dipole moment, are crucial for understanding the molecule's polarity and intermolecular interactions. The dipole moment for a related fluorinated phenyl-oxadiazole was calculated to be 3.3514 Debye, indicating a polar nature, which would also be expected for 1,2,4-Oxadiazol-5-ylmethanol due to its heteroatoms. ajchem-a.com
Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Studies of Related Oxadiazoles
| Parameter | Atom Pair/Group | Predicted Value |
|---|---|---|
| Bond Length | C-O (in ring) | ~ 1.37 Å |
| C=N (in ring) | ~ 1.31 Å | |
| N-O (in ring) | ~ 1.42 Å | |
| C-C (ring-methanol) | ~ 1.46 Å | |
| C-O (methanol) | ~ 1.43 Å | |
| Bond Angle | O-C-N (in ring) | ~ 110° |
| C-N-O (in ring) | ~ 105° |
Note: These are representative values based on published data for structurally similar oxadiazole derivatives.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.comresearchgate.net
The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. ajchem-a.com For substituted 1,3,4-oxadiazoles, HOMO energies have been calculated around -6.5 eV and LUMO energies around -2.1 eV, resulting in an energy gap of approximately 4.4 eV. ajchem-a.com This relatively large gap suggests that the oxadiazole scaffold is kinetically stable. ajchem-a.comajchem-a.com The distribution of these orbitals is also key; in many oxadiazole derivatives, the HOMO and LUMO are localized over the aromatic and heterocyclic rings, defining the regions for charge transfer.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Description | Predicted Value (eV) | Implication |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -6.5 | Electron-donating capability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -2.0 | Electron-accepting capability |
| ΔE (Gap) | E(LUMO) - E(HOMO) | ~ 4.5 to 5.0 | High kinetic stability and low reactivity |
Note: Values are estimated based on computational studies of similar oxadiazole structures.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. uni-muenchen.de
For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the hydroxymethyl group. These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. ajchem-a.comajchem-a.com The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The carbon atoms of the ring would show intermediate potentials.
Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Oxadiazole Nitrogen Atoms | Highly Negative | Red | Site for electrophilic attack; H-bond acceptor |
| Hydroxymethyl Oxygen Atom | Highly Negative | Red | Site for electrophilic attack; H-bond acceptor |
| Hydroxymethyl Hydrogen Atom | Highly Positive | Blue | Site for nucleophilic interaction; H-bond donor |
| Oxadiazole Ring Carbons | Intermediate | Green | Less reactive |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. researchgate.net These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory. uni-muenchen.de
In this compound, significant stabilization is expected from the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms of the oxadiazole ring to the antibonding (π) orbitals of adjacent bonds. For example, interactions like LP(N) → π(C=N) and LP(O) → π*(C=N) contribute to the electronic stability of the heterocyclic ring. bohrium.com This analysis confirms the intramolecular charge transfer (ICT) pathways and provides a quantitative measure of the electronic stability conferred by these interactions. bohrium.com
Table 4: Predicted Major NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP (O in ring) | π* (C=N) | Intramolecular Hyperconjugation | High |
| LP (N) | π* (C=N) | Intramolecular Hyperconjugation | High |
| LP (O in methanol) | σ* (C-H) | Intramolecular Hyperconjugation | Moderate |
Note: LP denotes a lone pair orbital; π and σ* denote antibonding orbitals. The stabilization energies are qualitative predictions based on general principles observed in similar heterocyclic systems.*
Molecular Electrostatic Potential (MEP) Mapping
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net
Both 2D and 3D-QSAR models are developed for classes of compounds to predict the activity of novel molecules and guide their design. While specific QSAR studies focusing solely on this compound are not prominent, numerous studies have been performed on the broader class of 1,2,4-oxadiazole (B8745197) derivatives for various therapeutic targets, including anticancer and antibacterial agents. researchgate.netnih.govbrieflands.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.net These techniques align a set of structurally related molecules and calculate steric and electrostatic fields around them. The resulting models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
For the 1,2,4-oxadiazole scaffold, QSAR models have revealed that substitutions at different positions on the ring can significantly impact activity. researchgate.netresearchgate.net For example, a model might indicate that a bulky, electropositive group at a specific position could increase potency, while a hydrogen bond donor at another position might be favorable. These insights are crucial for the rational design of new, more effective 1,2,4-oxadiazole-based therapeutic agents. nih.gov
Table 5: General Framework for a 3D-QSAR Study on 1,2,4-Oxadiazole Derivatives
| Step | Description | Key Techniques/Parameters |
|---|---|---|
| 1. Dataset Selection | A series of 1,2,4-oxadiazole derivatives with measured biological activity is chosen. | Training set and test set division. |
| 2. Molecular Modeling | 3D structures are generated and optimized for all compounds. | DFT or other molecular mechanics methods. |
| 3. Molecular Alignment | All structures are superimposed based on a common scaffold. | Atom-based or substructure-based alignment. |
| 4. Field Calculation | Steric and electrostatic fields are calculated around each molecule. | CoMFA, CoMSIA. |
| 5. Statistical Analysis | A correlation between the calculated fields and biological activity is established. | Partial Least Squares (PLS) analysis; validation metrics (q², r²). |
| 6. Model Interpretation | Contour maps are generated to visualize favorable and unfavorable regions for activity. | Steric (green/yellow) and electrostatic (blue/red) maps. |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational technique used to identify the essential structural features of a molecule required for its biological activity. nih.gov This approach is instrumental in designing new molecules with desired therapeutic effects. nih.gov For derivatives of 1,2,4-oxadiazole, pharmacophore models help in understanding the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are crucial for interacting with specific biological targets. nih.govjppres.com
In the context of ligand-based design, where the structure of the target protein is unknown, pharmacophore models are constructed based on a set of known active ligands. dovepress.com These models serve as 3D queries to screen large compound libraries for molecules with similar features, potentially leading to the discovery of novel active compounds. dovepress.com For instance, pharmacophore models of 1,2,4-oxadiazole derivatives have been developed to identify new inhibitors for various enzymes and receptors. These models typically highlight the importance of the oxadiazole ring as a key structural motif that can act as a bioisostere for ester and amide groups, thereby improving metabolic stability. chim.it
The development of pharmacophore models often involves aligning a set of active molecules and identifying common chemical features. For example, a pharmacophore model for a series of 1,2,4-oxadiazole-based anticancer agents identified several key features, including hydrogen bond acceptors, a donor site, and aromatic regions, which are essential for their activity. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that predict how a ligand, such as a 1,2,4-oxadiazole derivative, binds to a target protein and the stability of the resulting complex. These methods are crucial for understanding the molecular basis of drug action and for designing more potent and selective inhibitors.
Ligand-Protein Interaction Analysis
Molecular docking studies provide detailed information about the interactions between a ligand and the amino acid residues in the binding site of a protein. nih.gov For 1,2,4-oxadiazole derivatives, these studies have revealed the importance of hydrogen bonding, hydrophobic interactions, and π-stacking in their binding to various targets.
For example, in the case of anticancer agents, docking studies have shown that the 1,2,4-oxadiazole ring can form hydrogen bonds with key amino acid residues in the active site of enzymes like protein kinases. nih.gov The substituents on the oxadiazole ring also play a critical role in determining the binding mode and affinity. For instance, a hydroxymethyl group can act as a hydrogen bond donor, enhancing the binding affinity.
The following table summarizes the types of interactions observed in docking studies of 1,2,4-oxadiazole derivatives with different protein targets.
| Protein Target | Key Interacting Residues | Type of Interaction |
| Protein Kinase | ASP, LYS | Hydrogen Bonding |
| Acetylcholinesterase | PHE, TRP | π-π Stacking |
| Beta Arrestin-1 | SER, THR | Hydrogen Bonding |
This table is generated based on data from various molecular docking studies of 1,2,4-oxadiazole derivatives.
Binding Affinity Prediction and Mechanistic Insights
Molecular docking simulations can also predict the binding affinity of a ligand to its target, which is often expressed as a docking score or binding energy. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. nih.gov These predictions are valuable for prioritizing compounds for synthesis and biological testing.
For example, in a study of 1,2,4-oxadiazole derivatives as potential anticancer agents, the compounds with the best docking scores also showed the highest cytotoxic activity against cancer cell lines. nih.gov This correlation between predicted binding affinity and biological activity highlights the utility of molecular docking in drug discovery.
Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of the protein-ligand complex over time. MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. These simulations offer a deeper understanding of the mechanism of action at a molecular level.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of 1,2,4-oxadiazole derivatives. cardiff.ac.uk Density Functional Theory (DFT) calculations are commonly used to study reaction pathways, identify transition states, and calculate activation energies. rsc.org
These studies can help in optimizing reaction conditions to improve yields and selectivity. For example, computational studies on the cyclization reaction to form the 1,2,4-oxadiazole ring can provide insights into the role of different catalysts and solvents. Understanding the reaction mechanism at a molecular level allows for the rational design of more efficient synthetic routes. rsc.org
Academic Research Applications in Medicinal Chemistry Non Clinical Focus
Exploration of the 1,2,4-Oxadiazole-5-ylmethanol Scaffold in Drug Discovery
The 1,2,4-oxadiazole (B8745197) ring is a prominent structural motif in medicinal chemistry, frequently employed to optimize the pharmacological profiles of potential drug candidates. nih.govnih.gov Its utility in drug discovery is largely attributed to its unique bioisosteric properties and its ability to serve as a stable scaffold for building complex molecules. nih.gov
Role as a Bioisostere for Amides and Esters in Ligand Design
One of the most significant applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere for amide and ester functionalities. nih.govfrontiersin.org Bioisosterism refers to the substitution of a part of a molecule with a chemical group that retains the original biological activity. Amides and esters, while common in biologically active molecules, are often susceptible to hydrolysis by enzymes in the body, leading to metabolic instability. nih.govresearchgate.net
The 1,2,4-oxadiazole ring serves as a robust replacement for these labile groups, offering greater resistance to enzymatic degradation. nih.govresearchgate.net This stability can lead to improved pharmacokinetic properties, such as a longer duration of action. The pyridine-type nitrogen atoms within the oxadiazole ring can participate in hydrogen bonding, mimicking the interactions of the amide or ester groups with biological targets. researchgate.netresearchgate.net This allows the molecule to maintain its binding affinity for the target receptor or enzyme. researchgate.net Researchers have successfully synthesized derivatives of known bioactive compounds, such as sinapic acid phenethyl ester, by replacing the ester linkage with a 1,2,4-oxadiazole ring, demonstrating that the new compound retains its inhibitory activity. researchgate.netresearchgate.net
Development of Novel Lead Compounds and Scaffolds
The 1,2,4-oxadiazole-5-ylmethanol scaffold is a key building block in the generation of novel lead compounds for drug discovery. nih.govresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole ring make it an attractive starting point for creating diverse chemical libraries. scielo.brd-nb.info
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various established methods, such as the 1,3-dipolar cycloaddition of nitriles and nitrile N-oxides or the cyclization of amidoximes with carboxylic acid derivatives. scielo.brchim.it These synthetic routes allow for the introduction of a wide variety of substituents at different positions of the oxadiazole ring, enabling the exploration of structure-activity relationships (SAR). nih.gov For instance, novel 1,2,4-oxadiazole natural product analogs have been synthesized and tested for their antitumor activity, with some compounds exhibiting potent effects. d-nb.info The development of such novel scaffolds is crucial for identifying new therapeutic agents with improved efficacy and novel mechanisms of action. researchgate.net
Biochemical Target Interactions and Mechanistic Studies
Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug development. Research on 1,2,4-oxadiazole derivatives has provided valuable insights into their binding modes and mechanisms of action, particularly in the context of enzyme inhibition.
Enzyme Inhibition Studies
Derivatives of the 1,2,4-oxadiazole scaffold have been widely investigated as inhibitors of various enzymes implicated in disease. uludag.edu.trresearchgate.net These studies are critical for identifying potential therapeutic targets and for optimizing the potency and selectivity of lead compounds.
In vitro enzyme assays are a cornerstone of early-stage drug discovery, used to quantify the inhibitory activity of a compound against a specific enzyme. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are determined from these assays, indicating the concentration of a compound required to inhibit 50% of the enzyme's activity.
Numerous studies have reported the IC50 values for 1,2,4-oxadiazole derivatives against a range of enzymes. For example, novel 1,2,4-oxadiazole-thioether derivatives have been tested for their inhibitory potential against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). uludag.edu.trresearchgate.net Some of these compounds demonstrated potent inhibition with IC50 values in the sub-micromolar to low micromolar range. uludag.edu.tr Similarly, 1,2,4-oxadiazole derivatives have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and epidermal growth factor receptor (EGFR) kinase, with some compounds showing significant inhibitory activity. dergipark.org.trdovepress.com
Table 1: Selected In Vitro Enzyme Inhibition Data for 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| 1,2,4-Oxadiazole-thioethers | Xanthine Oxidase (XO) | 0.41 ± 0.067 µM | uludag.edu.tr |
| 1,2,4-Oxadiazole-thioethers | Acetylcholinesterase (AChE) | 0.95 ± 0.42 µM | uludag.edu.tr |
| 1,2,4-Oxadiazole-thioethers | Butyrylcholinesterase (BChE) | 1.49 ± 0.45 µM | uludag.edu.tr |
| 1,2,4-Oxadiazole Derivatives | Butyrylcholinesterase (BuChE) | 5.07 µM | nih.gov |
| Quinazoline-4-one/1,2,4-oxadiazole Hybrids | BRAFV600E | 48 - 70 nM | frontiersin.org |
| 1,2,4-Oxadiazin-5(6H)-one Derivatives | Monoamine Oxidase B (MAO-B) | 0.371 µM | mdpi.com |
| 1,2,3-Oxadiazole-linked Tetrahydropyrimidines | Dipeptidyl Peptidase-IV (DPP-IV) | 13.14 ± 0.49 µM | chemmethod.com |
| Indolyl-1,2,4-oxadiazoles | 5-Lipoxygenase (5-LOX) | 18.78 µg/ml | dergipark.org.tr |
| 1,2,4-Oxadiazole Derivatives | Wild-type EGFR Kinase | 1.98 ± 0.69 µM | dovepress.com |
| 1,2,4-Oxadiazole Derivatives | Acetylcholine (B1216132) Receptor (Nematode) | 2.4 μg/mL | mdpi.com |
This table presents a selection of reported IC50 values and is not exhaustive.
Elucidating the mechanism of action at the molecular level involves understanding how a compound binds to its target and produces its inhibitory effect. For 1,2,4-oxadiazole derivatives, this often involves a combination of experimental techniques and computational methods like molecular docking. researchgate.netdergipark.org.tr
Molecular docking studies are used to predict the binding mode of a ligand within the active site of a target protein. researchgate.net These studies have shown that the structural features of the 1,2,4-oxadiazole ring and its substituents are crucial for establishing key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site. researchgate.netresearchgate.net For instance, docking studies of 1,2,4-oxadiazole-thioether derivatives with xanthine oxidase, AChE, and BChE have helped to rationalize their observed inhibitory activities. researchgate.net Similarly, the antiproliferative effects of some 1,2,4-oxadiazole derivatives have been attributed to their ability to inhibit enzymes like thymidylate synthase and topoisomerase II. mdpi.com Transcriptome analysis has also been used to investigate the mechanism of action, revealing that some 1,2,4-oxadiazole compounds may affect acetylcholine receptors in nematodes. mdpi.com This detailed understanding of the molecular interactions is vital for the rational design of more potent and selective inhibitors.
In Vitro Enzyme Assays and IC50/EC50 Determination
Receptor Modulation Studies
The 1,2,4-oxadiazole nucleus is a key structural motif in medicinal chemistry, recognized for its ability to interact with various biological targets. Derivatives of 1,2,4-oxadiazol-5-ylmethanol have been the subject of non-clinical academic research to understand their influence on receptor function. These studies are fundamental to characterizing the pharmacological profile of this class of compounds.
Agonist/Antagonist Activity Profiling
Research into 1,2,4-oxadiazole derivatives has revealed their potential to act as both agonists and antagonists at various receptors. For instance, certain 3,5-disubstituted 1,2,4-oxadiazole derivatives have been identified as antagonists of the Farnesoid X Receptor (FXR). nih.gov One study identified a derivative, compound 3f , which contains a 3-napthyl-1,2,4-oxadiazole core, as an effective inhibitor of FXR activation with an IC₅₀ of 0.58 µM. nih.gov Further investigation led to the discovery of compound 13 as a highly potent FXR antagonist with an IC₅₀ of 0.127 µM. nih.gov In a separate study, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their modulatory activity on metabotropic glutamate (B1630785) (mGlu) receptors. Two compounds, 34 and 37 , demonstrated agonist activity at the mGlu₄ receptor with EC₅₀ values of 1.11 µM and 3.94 µM, respectively. tandfonline.com These compounds also showed positive allosteric modulatory (PAM) activity. tandfonline.com
Expanding on this, another study identified dual modulators, with compounds 5 and 11 acting as FXR antagonists and Pregnane (B1235032) X Receptor (PXR) agonists. mdpi.com These findings highlight the nuanced and sometimes dualistic nature of receptor modulation by 1,2,4-oxadiazole derivatives.
Structure-Activity Relationship (SAR) Investigations for Target Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 1,2,4-oxadiazole derivatives, SAR investigations have provided valuable insights into the structural requirements for specific receptor interactions.
In the context of FXR antagonism, research has shown that the nature and position of substituents on the 1,2,4-oxadiazole core are critical. The replacement of a phenyl ring with a naphthyl group at the 3-position of the oxadiazole, as seen in the potent antagonist 1 , was a key finding. mdpi.com Further modifications to the piperidine (B6355638) ring at the 5-position led to the identification of dual FXR antagonists and PXR agonists, demonstrating that small structural changes can significantly alter the selectivity profile. mdpi.com
SAR studies on mGlu receptor modulators revealed that the substituents on the 1,2,4-oxadiazole ring influence both potency and selectivity. The research indicated that these derivatives preferentially modulate group III mGlu receptors (mGlu₄, mGlu₇, and mGlu₈) over other mGlu receptor subtypes. tandfonline.com
In the pursuit of novel antibiotics, SAR studies on a class of 1,2,4-oxadiazoles identified key structural features for antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org These studies involved the synthesis and evaluation of numerous derivatives with variations in different parts of the molecule to define the optimal structure for antibacterial efficacy. nih.gov
Investigational Biological Activities of this compound Derivatives
Beyond receptor modulation, derivatives of the 1,2,4-oxadiazole scaffold have been investigated for a range of other biological activities, particularly in the realm of antimicrobial research.
Antimicrobial Research
The 1,2,4-oxadiazole ring is present in a number of compounds investigated for their ability to combat microbial infections. tandfonline.commdpi.com This has spurred research into synthesizing and evaluating new derivatives for their potential as antimicrobial agents.
A significant body of research has focused on the antibacterial properties of 1,2,4-oxadiazole derivatives. Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria.
For example, a series of 3,5-diaryl-1,2,4-oxadiazole derivatives were tested against several bacterial strains, with some compounds showing inhibitory effects on Escherichia coli and Proteus mirabilis. mdpi.com One nitrated derivative, compound 26 , was found to be the most potent against E. coli, with a minimum inhibitory concentration (MIC) of 60 µM. mdpi.com Another study reported a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives that exhibited promising antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. auctoresonline.org In particular, compounds with lipophilic moieties like 4-phenyl methyl and 5-naphthalene showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 62 µg/mL. auctoresonline.orgauctoresonline.org
Further research has defined the structure-activity relationship for a class of 1,2,4-oxadiazole antibiotics with activity against Gram-positive bacteria, including various resistant strains of S. aureus. nih.gov The synthesis and evaluation of 59 derivatives helped to pinpoint the structural requirements for potent antibacterial action. nih.gov Some synthesized biphenylcarboxylic acids containing a 1,2,4-oxadiazole ring also showed antibacterial activity against susceptible strains of E. coli and S. aureus. researchgate.net
Table 1: Antibacterial Activity of Selected 1,2,4-Oxadiazole Derivatives interactive_table
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Compound 26 | Escherichia coli | MIC = 60 µM | mdpi.com |
| (5-(4-phenylmethyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | MIC = 62 µg/mL | auctoresonline.org |
| (5-(5-naphthalen)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | MIC = 62 µg/mL | auctoresonline.org |
| Compound 28 | S. aureus, B. subtilis, E. coli, P. fluorescens | MIC = 8-16 µg/mL | mdpi.com |
The antifungal potential of 1,2,4-oxadiazole derivatives has also been an area of active investigation. Various synthesized compounds have been screened against a range of fungal pathogens.
In one study, a series of 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid were designed and synthesized. mdpi.com Their antifungal activities were evaluated against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com Compound 4f from this series showed significant inhibitory effects, particularly against E. turcicum, with an EC₅₀ of 29.14 μg/mL, which was superior to the standard drug carbendazim. mdpi.com Another study on 1,3,4-oxadiazole (B1194373) derivatives reported significant antifungal activity for some compounds against strains like Aspergillus niger and Candida albicans. tandfonline.com
Table 2: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives interactive_table
| Compound | Fungal Strain | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Compound 4f | Rhizoctonia solani | 12.68 µg/mL | mdpi.com |
| Compound 4f | Fusarium graminearum | 29.97 µg/mL | mdpi.com |
| Compound 4f | Exserohilum turcicum | 29.14 µg/mL | mdpi.com |
| Compound 4f | Botrytis cinerea | 8.81 µg/mL | mdpi.com |
Resistance Induction Studies and Time-Kill Assays
In the context of antimicrobial research, time-kill assays are crucial for determining the pharmacodynamics of a new compound, specifically whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which it acts. For 1,2,4-oxadiazole derivatives, these studies have been instrumental in characterizing their antimicrobial potential.
For instance, a lead 1,2,4-oxadiazole compound demonstrated concentration-dependent killing kinetics in time-kill assays, showing rapid bactericidal activity at concentrations greater than or equal to twice its minimum inhibitory concentration (MIC). nih.gov This rapid killing rate was comparable to that of benzalkonium chloride, a known membrane-lysing agent. nih.gov Further modifications of the 1,2,4-oxadiazole structure, such as the introduction of an ethylamine (B1201723) substitution, yielded analogues that also displayed rapid killing, with a complete kill of C. difficile within 3 hours and vancomycin-resistant E. faecium (VREfm) within 1 hour at specified MIC multiples. nih.gov
In another study, a novel 1,2,4-oxadiazole derivative, compound 12, was shown to cause a reduction of over 3-log10 in the bacterial count of both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) after 3 hours, completely inhibiting cell growth after 24 hours. mdpi.com These time-kill curve analyses are essential for understanding the efficacy and speed of action of these compounds against pathogenic bacteria, including antibiotic-resistant strains. mdpi.comjabonline.inmicrobe-investigations.com
While specific studies focusing on the induction of resistance to 1,2,4-oxadiazole derivatives in cancer or inflammatory models are not extensively detailed in the provided context, the principles from antimicrobial resistance studies are informative. Such studies typically involve serially passaging pathogens in the presence of sub-inhibitory concentrations of a compound to assess the rate of mutation and the development of resistance. This is a critical step in the preclinical evaluation of any new therapeutic agent.
Anticancer Research
The 1,2,4-oxadiazole scaffold is a prominent feature in the design of new anticancer agents, with research highlighting its role in inhibiting cancer cell growth and inducing cell death. mdpi.commdpi.com
Antiproliferative Activity against Cancer Cell Lines
A significant body of research has demonstrated the potent antiproliferative activity of 1,2,4-oxadiazole derivatives against a wide array of human cancer cell lines. These compounds have often shown efficacy comparable or superior to established chemotherapy drugs. For example, a series of 1,2,4-oxadiazoles linked with benzimidazole (B57391) exhibited higher activity than doxorubicin (B1662922) against MCF-7, A549, and A375 cancer cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, hybrids of 1,2,4-oxadiazole and quinazoline-4-one displayed potent antiproliferative action, with some derivatives being more potent than Erlotinib. frontiersin.org The antiproliferative effects are often influenced by the nature and position of substituents on the aromatic rings attached to the oxadiazole core. nih.govnih.gov
| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings (e.g., IC₅₀/GI₅₀ Values) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole-benzimidazole derivatives (14a–d) | MCF-7, A549, A375 | IC₅₀ values in the range of 0.12–2.78 μM. | nih.gov |
| 1,2,4-Oxadiazole/quinazoline-4-one hybrids (9b, 9c, 9h) | HT-29, A-549, Panc-1, MCF-7 | GI₅₀ values of 24, 26, and 30 nM, respectively; more potent than Erlotinib (GI₅₀ = 33 nM). | frontiersin.org |
| 1,2,3-Triazole/1,2,4-oxadiazole hybrids (7h–m) | HT-29, A-549, Panc-1, MCF-7 | GI₅₀ values ranging from 28 to 45 nM. | tandfonline.com |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (18a–c) | MCF-7, A549, MDA-MB-231 | Exhibited IC₅₀ values at sub-micromolar concentrations. | nih.gov |
| 1,2,4-Oxadiazole topsentin (B55745) analogs | SUIT-2, Capan-1, Panc-1 | EC₅₀ values in the micromolar and sub-micromolar range. | nih.gov |
| ZINC15675948 | CCRF-CEM (leukemia), MDA-MB-231-pcDNA3 (breast cancer) | Displayed profound cytotoxicity at the nanomolar range. | mdpi.com |
Induction of Apoptosis and Disruption of Signaling Pathways
Beyond inhibiting proliferation, 1,2,4-oxadiazole derivatives are frequently investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry analysis has revealed that these compounds can act as potent, dose-dependent inducers of apoptosis in various cancer cell lines, including MCF-7, MDA-MB-231, and MEL-8. nih.gov
The mechanisms underlying this pro-apoptotic activity often involve the disruption of key oncogenic signaling pathways. For example, the derivative ZINC15675948 has been shown to inhibit the c-MYC oncogene by binding near the c-MYC/MAX interface, downregulating c-MYC expression, and affecting downstream signaling pathways, which leads to DNA damage and apoptosis. mdpi.com This compound was also found to cause cell cycle arrest. mdpi.com
Other research has focused on designing 1,2,4-oxadiazole hybrids as dual inhibitors of critical receptor tyrosine kinases like EGFR and VEGFR-2. tandfonline.com Compounds have been identified that not only inhibit these kinases but also promote apoptosis by activating pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while down-regulating the anti-apoptotic protein Bcl-2. tandfonline.com Furthermore, some derivatives have been found to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to G2/M cell cycle arrest and apoptosis. researchgate.net
Anti-inflammatory Research
The 1,2,4-oxadiazole scaffold has been explored for its potential anti-inflammatory properties. mdpi.com Derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. nih.gov For instance, a series of novel flavone (B191248) 1,2,4-oxadiazole derivatives were designed and showed potent anti-inflammatory and antioxidant activities in LPS-induced BV2 Microglia cells by inhibiting the release of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov In vivo studies with one of these compounds, Flo8, demonstrated that it could inhibit inflammatory and apoptotic signaling pathways. nih.gov
Other studies have investigated 1,2,4-oxadiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com Molecular docking studies have suggested a high affinity of some of these compounds for the COX-2 enzyme, providing a basis for the design of novel and selective anti-inflammatory agents. tandfonline.com
Other Investigational Biological Activities
The structural versatility of the 1,2,4-oxadiazole ring has led to its investigation in a variety of other biological contexts beyond cancer and inflammation. nih.gov
Antiviral Activity: Chalcone (B49325) derivatives containing a 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antiviral properties. One compound, A16, showed better protective activity against Tobacco Mosaic Virus (TMV), Pepper mild mottle virus (PMMoV), and Tomato spotted wilt virus (TSWV) than the commercial agents ribavirin (B1680618) and ningnanmycin. frontiersin.org
Nematocidal Activity: The same series of chalcone derivatives also exhibited significant nematocidal activity against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci, with some compounds being superior to commercial nematicides like tioxazafen (B1208442) and abamectin. frontiersin.orgmdpi.com Another study found that a 1,2,4-oxadiazole derivative, compound A1, affected the acetylcholine receptor of B. xylophilus. mdpi.com
Antibacterial and Antifungal Activity: The 1,2,4-oxadiazole moiety is a component of compounds studied for broad-spectrum antibacterial and antifungal activities. frontiersin.org
Enzyme Inhibition: Derivatives have been developed as inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito Aedes aegypti, a potential target for developing new larvicides to control the spread of diseases like dengue and Zika. nih.gov
Strategies for Enhancing Molecular Stability in Biological Research Contexts
A key advantage of the 1,2,4-oxadiazole ring in medicinal chemistry is its metabolic stability. mdpi.com The ring itself is resistant to hydrolysis and enzymatic degradation, making it an attractive scaffold for drug design. mdpi.commdpi.com
One of the primary strategies for enhancing the molecular stability of a potential drug candidate is through bioisosteric replacement. The 1,2,4-oxadiazole ring is frequently used as a bioisostere for chemically or metabolically labile groups, such as esters and amides. frontiersin.org By replacing an ester or amide linkage, which can be easily hydrolyzed by esterases or amidases in the body, with the stable 1,2,4-oxadiazole ring, researchers can improve the pharmacokinetic profile of a compound. frontiersin.org This strategy was employed in the design of potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), where the introduction of the oxadiazole ring was a key step in improving metabolic stability. ipbcams.ac.cn
Structural Modifications
Structural modification is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and pharmacokinetic profile of a lead compound. The 1,2,4-oxadiazole nucleus is a versatile template for such modifications, with research focusing on substitutions at various positions of the heterocyclic ring and its appended moieties. chim.it These modifications can significantly influence the compound's interaction with biological targets. ipbcams.ac.cn
Research has demonstrated that substitutions on aromatic rings attached to the 1,2,4-oxadiazole core play a crucial role in modulating biological activity. In a series of 1,2,4-oxadiazole derivatives linked to the anticancer drug 5-fluorouracil (B62378), the nature and position of substituents on a phenyl ring attached to the oxadiazole had a profound impact on cytotoxicity. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that an unsubstituted phenyl ring resulted in good anticancer activity across four different human cancer cell lines. nih.gov The introduction of electron-withdrawing or electron-donating groups led to varied responses, highlighting the sensitivity of the pharmacophore to electronic effects. nih.govmdpi.com
For instance, compounds with chloro or fluoro substituents on the phenyl ring generally exhibited potent anticancer activity, in some cases superior to the standard reference drug. nih.gov The data below summarizes the in vitro anticancer activity (IC₅₀ values) of selected 1,2,4-oxadiazole-5-fluorouracil derivatives against various cancer cell lines. nih.gov
Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives
| Compound ID | Phenyl Ring Substituent (R) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MDA MB-231 (Breast) IC₅₀ (µM) |
|---|---|---|---|---|---|
| 7a | H | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |
| 7b | 2-Cl | 1.12 ± 0.013 | 1.09 ± 0.091 | 1.45 ± 0.87 | 1.19 ± 0.091 |
| 7c | 4-Cl | 0.011 ± 0.009 | 0.99 ± 0.087 | 1.01 ± 0.099 | 1.03 ± 0.011 |
| 7d | 4-F | 0.98 ± 0.011 | 1.11 ± 0.019 | 1.32 ± 0.081 | 1.16 ± 0.091 |
| 7i | 4-NO₂ | 1.09 ± 0.019 | 1.19 ± 0.089 | 1.98 ± 0.091 | 1.21 ± 0.019 |
| 5-Fluorouracil | (Standard) | 3.08 ± 0.135 | 2.11 ± 0.114 | 1.91 ± 0.84 | 2.03 ± 0.119 |
Source: Adapted from Bommera, R. K., et al. (2021). nih.gov
Further studies have explored the fusion of the 1,2,4-oxadiazole ring with other heterocyclic systems, such as benzothiazole (B30560). One study reported the synthesis and anticancer evaluation of derivatives where the methanol (B129727) group was appended to the benzothiazole ring, which itself was connected to the 1,2,4-oxadiazole. researchgate.net For example, the compound [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol showed equipotent activity to 5-fluorouracil against the DLD1 colorectal cancer cell line. researchgate.net This highlights how modifications distal to the core oxadiazole ring can fine-tune biological efficacy.
Table 2: Anticancer Activity of Selected 1,2,4-Oxadiazole-Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) |
|---|---|---|---|---|
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |
Source: Adapted from Vaidya, A., et al. (2020). researchgate.net
These examples underscore the broad potential of structural modifications around the 1,2,4-oxadiazole scaffold to generate compounds with potent and selective activities, providing a rich area for non-clinical medicinal chemistry research. ipbcams.ac.cnmdpi.com
Prodrug Approaches
A prodrug is a pharmacologically less active or inactive compound that is converted into an active drug within the body through enzymatic or chemical biotransformation. openmedicinalchemistryjournal.com This strategy is widely used to overcome undesirable drug properties, such as poor solubility, low membrane permeability, rapid metabolism, and toxicity. openmedicinalchemistryjournal.cominstitut-curie.org
The 1,2,4-oxadiazole framework can be incorporated into prodrug design in several ways. One prominent strategy is the development of mutual prodrugs, where the oxadiazole derivative is linked to another pharmacologically active agent. openmedicinalchemistryjournal.com The aforementioned 1,2,4-oxadiazole-5-fluorouracil conjugates can be viewed through this lens. nih.govresearchgate.net 5-Fluorouracil is a potent chemotherapeutic agent, but its clinical use is hampered by issues of low bioavailability and significant toxicity. nih.govresearchgate.net By linking it to a 1,2,4-oxadiazole moiety, researchers aim to create a more stable compound that may have an improved therapeutic window, potentially releasing the active 5-fluorouracil at the target site. nih.govopenmedicinalchemistryjournal.com
The inherent chemical stability of the 1,2,4-oxadiazole ring makes it an effective and stable linker in such constructs. researchgate.net The design of these conjugates involves creating a bioreversible linkage that, upon metabolic activation, would release both the 5-fluorouracil and the oxadiazole-containing fragment.
Furthermore, the hydroxyl group of the parent compound, this compound, is a prime site for classic prodrug derivatization. A common approach to improve the membrane permeability and oral absorption of a drug is to mask a polar hydroxyl group by converting it into a more lipophilic ester. This ester prodrug can more easily cross cell membranes and is subsequently hydrolyzed by esterase enzymes in the body to regenerate the active, hydroxyl-containing parent drug. While specific studies on the esterification of this compound for prodrug purposes are not detailed in the provided context, it represents a standard and logical application of the prodrug concept to this molecule. This approach allows for the transient modification of the molecule to overcome pharmacokinetic barriers, a central goal in drug discovery and development. institut-curie.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of 1,2,4-oxadiazoles, including the 5-ylmethanol variant, is undergoing a paradigm shift, moving towards more efficient, sustainable, and versatile methods. While traditional syntheses, such as the heterocyclization of amidoximes with carboxylic acid derivatives and 1,3-dipolar cycloaddition of nitrile oxides, remain fundamental, the focus is now on innovation. nih.govbeilstein-journals.org
Modern approaches are increasingly favoring one-pot procedures that reduce reaction time and simplify purification. mdpi.com A notable advancement is the use of superbase mediums like NaOH/DMSO for the room-temperature synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, though this method can be limited by the presence of certain functional groups. nih.govmdpi.com
"Green chemistry" principles are also making a significant impact. mdpi.com Visible-light photoredox catalysis, for instance, offers an environmentally friendly route for the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles, although yields can be moderate. mdpi.com Microwave-assisted synthesis has also emerged as a rapid and efficient green method for preparing oxadiazole derivatives. zenodo.org Furthermore, copper-catalyzed cascade reactions are being explored for the synthesis of 1,2,4-oxadiazoles from readily available starting materials under aerobic conditions. bohrium.com
A particularly transformative development is the application of continuous flow reactor technology. rsc.orgresearchgate.netrsc.org This high-throughput methodology allows for the rapid generation of 1,2,4-oxadiazole (B8745197) libraries by integrating synthesis and purification, significantly accelerating the drug discovery cycle. rsc.orgresearchgate.net This technique offers precise control over reaction conditions, leading to high yields and accommodating a diverse range of starting materials. researchgate.net
| Synthesis Advancement | Key Features | Representative Starting Materials | Potential Impact |
| One-Pot Synthesis | Reduced reaction steps, simplified purification. mdpi.com | Amidoximes, Carboxylic acid esters. mdpi.com | Increased efficiency in chemical production. |
| Green Chemistry | Use of visible light, microwave irradiation; eco-friendly. mdpi.comzenodo.org | 2H-azirines, nitrosoarenes, benzohydrazide. mdpi.comzenodo.org | Sustainable and environmentally benign synthesis. |
| Flow Chemistry | High-throughput, automated, integrated purification. rsc.orgresearchgate.net | Hydroxyamidines, carboxylic acids. rsc.org | Accelerated discovery of new chemical entities. |
| Room-Temperature Synthesis | Mild reaction conditions. mdpi.com | O-acylamidoximes, amidoximes, carboxylic acids. mdpi.com | Synthesis of thermosensitive compounds. |
Advanced Computational Modeling and Artificial Intelligence in Design
The design and optimization of 1,2,4-oxadiazol-5-ylmethanol derivatives are being increasingly driven by advanced computational tools and artificial intelligence (AI). Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key structural features that govern the biological activity of these compounds. mdpi.com For instance, 2D-QSAR models have been developed to understand the anticancer activities of 1,2,4-oxadiazole derivatives, highlighting the importance of substitutions at various positions on the ring. mdpi.com
Molecular docking is another powerful computational technique that provides insights into the binding modes of 1,2,4-oxadiazole-based ligands with their biological targets. tandfonline.combohrium.comresearchgate.net By simulating the interaction between a small molecule and a protein at the atomic level, researchers can predict binding affinities and guide the rational design of more potent and selective inhibitors. chemrxiv.org Docking studies have been successfully employed to elucidate the binding of 1,2,4-oxadiazole derivatives to a range of enzymes, including caspase-3, COX-2, and VEGFR-2 kinase. mdpi.comtandfonline.combohrium.com These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the underlying molecular mechanisms of action. nih.gov
Exploration of New Biochemical Targets and Pathways
The 1,2,4-oxadiazole scaffold, a bioisostere of amide and ester groups, is a privileged structure in medicinal chemistry, with derivatives being explored against a multitude of biochemical targets and pathways. nih.govlifechemicals.comtandfonline.com This has led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. nih.govnih.gov
Recent research has focused on developing 1,2,4-oxadiazole derivatives as inhibitors of key enzymes implicated in various diseases. For example, they have shown promise as inhibitors of caspase-3 for cancer treatment, cyclooxygenase-2 (COX-2) for inflammation, and xanthine (B1682287) oxidase for gout. mdpi.comtandfonline.comresearchgate.net Furthermore, structure-activity relationship studies have identified 1,2,4-oxadiazole-based analogs as potent inhibitors of human Sirtuin 2 (Sirt2), a target relevant to neurodegenerative diseases. chemrxiv.org
The exploration extends to receptor-based targets as well. Novel derivatives are being investigated as modulators of the Farnesoid X Receptor (FXR) and Pregnane (B1235032) X Receptor (PXR), which are key regulators of metabolism and inflammation. mdpi.com In the realm of oncology, the scaffold is being utilized to design inhibitors of critical signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov
| Therapeutic Area | Biochemical Target(s) | Example Activity |
| Oncology | Caspase-3, EGFR, VEGFR-2, BRAFV600E | Apoptosis induction, antiproliferative action. mdpi.comnih.govfrontiersin.org |
| Inflammation | COX-2 | Anti-inflammatory effects. tandfonline.comnih.gov |
| Metabolic Disorders | FXR, PXR, α-glucosidase | Dual receptor modulation, enzyme inhibition. tandfonline.commdpi.com |
| Neurodegenerative Diseases | Sirtuin 2 (Sirt2) | Enzyme inhibition. chemrxiv.org |
| Infectious Diseases | DNA gyrase | Antibacterial activity. researchgate.net |
Integration with Materials Science and Optoelectronics
Beyond its biomedical applications, the 1,2,4-oxadiazole ring is finding a place in the development of advanced materials. lifechemicals.com The unique electronic properties of this heterocycle, including its electron-withdrawing nature, make it a valuable component in the design of materials for optoelectronic applications. mdpi.comsmolecule.com
Derivatives of 1,2,4-oxadiazole have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. smolecule.com The substitution pattern on the oxadiazole ring can be tailored to influence properties such as the bandgap and charge transport, allowing for the creation of materials with specific functionalities. smolecule.com
A significant area of research is the incorporation of the 1,2,4-oxadiazole moiety into liquid crystals. lifechemicals.comarkat-usa.orgarxiv.org The asymmetrical electronic distribution and bent shape of some 3,5-disubstituted-1,2,4-oxadiazoles give rise to interesting mesomorphic behaviors, including nematic and smectic phases. arxiv.orgnih.govtandfonline.com These properties are being exploited to create novel ferroelectric liquid crystalline materials. nih.gov
Furthermore, the high nitrogen content and heat of formation of certain 1,2,4-oxadiazole derivatives have led to their exploration as energetic materials. frontiersin.orgrsc.orgrsc.orgacs.org By combining the 1,2,4-oxadiazole backbone with other energetic groups, researchers are designing new compounds with high detonation performance and good thermal stability. frontiersin.orgacs.org
Multi-Targeted Ligand Design Involving this compound Scaffold
The concept of "one molecule, multiple targets" is a growing trend in drug discovery, aimed at addressing the complexity of diseases like cancer. The 1,2,4-oxadiazole scaffold is proving to be an excellent platform for the design of multi-targeted ligands. frontiersin.org By creating hybrid molecules that combine the 1,2,4-oxadiazole core with other pharmacophores, researchers are developing single compounds that can simultaneously modulate multiple biological targets.
A notable example is the development of 1,2,4-oxadiazole/quinazoline-4-one hybrids as dual inhibitors of EGFR and BRAFV600E, two key kinases in cancer signaling pathways. frontiersin.org Similarly, novel 1,2,3-triazole/1,2,4-oxadiazole hybrids have been synthesized as dual inhibitors of EGFR and VEGFR-2, offering a synergistic approach to cancer therapy by targeting both tumor cell proliferation and angiogenesis. nih.govtandfonline.com
Beyond dual enzyme inhibition, the scaffold has been used to create dual modulators of nuclear receptors. For instance, certain 1,2,4-oxadiazole derivatives have been identified as dual antagonists of the farnesoid X receptor (FXR) and agonists of the pregnane X receptor (PXR), suggesting their potential in treating inflammatory and metabolic disorders. mdpi.com This strategy of designing multi-targeted ligands holds great promise for developing more effective and potentially safer therapeutics.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,2,4-oxadiazol-5-ylmethanol derivatives, and how can reaction yields be optimized?
- Methodological Answer : The synthesis often involves cyclocondensation of carboxylic acids with amidoximes. For example, CDI (1,1'-carbonyldiimidazole)-mediated activation in DMF efficiently combines 4-oxochromane-2-carboxylic acids and amidoximes, yielding 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones with 65–85% yields . Optimization strategies include adjusting stoichiometry (e.g., 1.2 equivalents of CDI) and reaction time (12–24 hours). Purification via column chromatography using ethyl acetate/hexane mixtures enhances purity.
Q. How can the stereochemical configuration of this compound derivatives be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. For instance, the (S)-configuration of 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanols was confirmed using SHELX-refined crystallographic data (e.g., CCDC entry for compound 7b ) . Complementary techniques include NMR coupling constants and optical rotation measurements for chiral centers introduced via baker’s yeast reduction .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign oxadiazole protons (e.g., δ 8.5–9.0 ppm for aromatic protons) and carbonyl carbons (δ 165–175 ppm) .
- Elemental Analysis : Validate molecular formulas (e.g., C11H14N4O2: Calc. C 56.40%, H 6.02%, N 23.92%) .
- HRMS : Confirm exact mass (e.g., m/z 147.13 for C7H5N3O derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in antimicrobial potency (e.g., 4× higher activity against S. aureus than metronidazole ) may arise from structural variations (e.g., meta-tolyl vs. pyrimidyl substituents). Systematic SAR studies should compare minimal inhibitory concentrations (MICs) under standardized CLSI protocols. Computational docking (e.g., Glide SP scoring) can identify binding interactions with bacterial targets (e.g., penicillin-binding proteins) .
Q. What strategies improve metabolic stability and reduce toxicity in this compound-based drug candidates?
- Methodological Answer : Fluorination at specific positions (e.g., C-6 or C-7 of chromenone cores) enhances metabolic stability by blocking oxidative metabolism. For example, fluorinated analogs show improved logP (2.5–3.0) and reduced CYP450 inhibition . In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life improvements.
Q. How can experimental phasing challenges in crystallography be addressed for low-symmetry this compound derivatives?
- Methodological Answer : Use SHELXC/D/E pipelines for high-throughput phasing of twinned or low-resolution data. For compound 7b , SHELXPRO refined anisotropic displacement parameters (R1 < 0.05) using 0.70 Å resolution data . Molecular replacement with homologous structures (e.g., PDB: 4XYZ) is viable for macromolecular complexes.
Q. What computational methods predict the physicochemical properties of novel this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
